Velpatasvir intermediate

Recrystallization purification Polybrominated byproduct removal Pharmaceutical intermediate quality

This Velpatasvir intermediate (CAS 1378390-29-4) is the key electrophilic building block for the tetracyclic core of the NS5A inhibitor Velpatasvir. For ANDA sponsors, the purity of this intermediate directly dictates the optical and chemical purity of the final API. Generic substitution is precluded by route-dependent polybrominated byproducts and chiral impurities. Procure intermediate synthesized via the CN105712969B route to benefit from a 94% coupling yield—reducing raw material costs by ~65% compared to palladium-catalyzed alternatives. Require a Certificate of Analysis demonstrating HPLC purity ≥99.4%, individual impurities ≤0.10%, chiral purity, residual solvents, and defined polymorphic identity to support your DMF.

Molecular Formula C31H34BrNO8
Molecular Weight 628.5 g/mol
Cat. No. B13980485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelpatasvir intermediate
Molecular FormulaC31H34BrNO8
Molecular Weight628.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC
InChIInChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3
InChIKeyRNASTNSTOJLQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Velpatasvir Intermediate Procurement Guide: Structural Identity, Synthetic Role, and Quality Specifications for HCV API Manufacturing


Velpatasvir intermediate—most commonly referencing 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one (CAS 1378390-29-4, also cataloged as CAS 1438383-89-1)—is the pivotal electrophilic building block for constructing the tetracyclic core of Velpatasvir (GS-5816), the pan-genotypic NS5A inhibitor co-formulated with Sofosbuvir in Epclusa® [1][2]. This intermediate supplies the bromoacetyl handle for subsequent imidazole cyclization and the bromo-substituted chromenone scaffold that ultimately yields the isochromenonaphthoimidazole pharmacophore. Multiple commercial grades exist with HPLC purities ranging from 98% to ≥99.5% [3][4]. The compound is classified under C07D491/052 (ortho-condensed heterocyclic systems) and is an indispensable late-stage intermediate whose quality directly governs the optical and chemical purity of the final API [5].

Why Not All Velpatasvir Intermediates Are Interchangeable: Route-Dependent Impurity Profiles and Downstream API Quality Risks


Generic substitution among Velpatasvir intermediates is precluded by the compound's structural complexity, the presence of multiple chiral centers (five stereogenic centers in the final API), and the route-dependent formation of polybrominated byproducts that are notoriously difficult to remove [1][2]. The original WO2013075029 synthetic routes 1 and 3 require simultaneous double imidazole ring closure at high temperature, generating substantial tar-like side products that mandate column chromatography for purification—rendering these routes impractical for industrial scale-up [3]. Route 2 involves three sequential palladium-catalyzed couplings, incurring prohibitive catalyst costs and abundant dehalogenation impurities [4]. Furthermore, the poor crystallinity of the crude intermediate (typical HPLC purity ≤92%) necessitates specialized recrystallization protocols to achieve pharmaceutically acceptable purity [5]. Intermediate sourced from unoptimized routes may carry chiral isomers or process-related impurities exceeding the 0.10% individual impurity threshold required for API that meets ICH Q3A guidelines [6]. These route-dependent quality variables mean that procurement decisions must be evidence-based rather than price-driven.

Velpatasvir Intermediate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Recrystallization-Driven Purity Enhancement: 99.6% HPLC Purity with 91.7% Recovery vs. Crude Purity ≤92%

The key Velpatasvir intermediate 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-benzo[D]naphtho[2,3-B]pyran-8(9H)-one typically exhibits poor crystallinity and a crude HPLC purity of ≤92% when isolated directly from the synthetic stream [1]. A specialized gradient-cooling recrystallization protocol employing N,N-dimethylacetamide/dichloromethane mixed solvent achieves a purity of 99.6% with a recovery yield of 91.7%, while the N-methylpyrrolidone/acetone system yields 99.4% purity at 91.2% recovery [2]. By comparison, the untreated crude material (HPLC purity 91.6%) contains polybrominated impurities that are almost indistinguishable in solubility from the desired product, making conventional single-solvent recrystallization ineffective [1][3]. This represents a purity uplift of 7.6–8.0 absolute percentage points—a critical threshold for meeting the ≤0.10% individual impurity specification required for downstream API [4].

Recrystallization purification Polybrominated byproduct removal Pharmaceutical intermediate quality

Downstream API Quality Assurance: Intermediate Route Determines Final Velpatasvir Chemical and Optical Purity >99.50% with All Impurities <0.10%

When Velpatasvir is prepared from the Boc-protected intermediate compound 6 (synthesized via nucleophilic substitution of compound 8 with compound 7 under protective gas), the final API achieves chemical and optical purity >99.50% with all individual impurities <0.10% [1][2]. This compares favorably against the original WO2013075029 synthetic routes, where the simultaneous high-temperature double imidazole cyclization generates abundant tar and side products, and the three-step palladium-catalyzed coupling route produces dehalogenation impurities that complicate later purification [3]. Specifically, the improved route avoids column chromatography in post-processing—a critical advantage since the crude intermediate from the original route requires silica gel column purification to remove tar, which is both cost-prohibitive and yield-reducing at scale [3]. The chiral isomer control enabled by the improved intermediate route directly addresses the known problem of poor chiral purity in prior art preparations, where chiral isomers were difficult to control during the reaction process [4].

Chiral purity control API impurity specification Process-related impurities

Synthetic Route Step-Yield Comparison: 94% vs. 33% for Key Coupling Step in Velpatasvir Core Intermediate Assembly

A critical differentiator in Velpatasvir intermediate manufacturing is the efficiency of the key coupling step that constructs the tetracyclic core. The improved route disclosed in CN105712969B achieves a 94% yield for Intermediate 7 (coupling of compound 6 with 6-bromo-7-hydroxytetralone using potassium carbonate in DMF at room temperature) [1]. This contrasts sharply with the alternative route that employs trimethylsilylacetylene coupling, which delivers a yield of only 33% [2]. The low-yielding route additionally requires expensive trimethylsilylacetylene reagent (low boiling point, inconvenient for large-scale storage and transport) and specialized palladium ligands due to the relatively stable aromatic chlorine on Intermediate 1, imposing harsh reaction conditions and high scale-up costs [2]. The 94%-yield route avoids these constraints by using commodity reagents, room-temperature operation, and simple extractive workup—rendering it suitable for multi-kilogram production [1]. The 61-percentage-point yield differential represents a nearly 3-fold productivity improvement per batch.

Synthetic route efficiency Coupling reaction yield Process scale-up viability

Crystallinity Defect Resolution: Polymorph-Controlled Intermediate Enables Consistent Downstream Processing vs. Amorphous or Poorly Crystalline Batches

The Velpatasvir intermediate (formula I compound) suffers from inherently poor crystallinity due to its molecular structure, making it difficult to obtain a highly pure, crystalline product from typical isolation procedures [1]. The patented polymorphic form prepared via controlled crystallization from toluene (or toluene/isopropyl ether mixtures) converts low-purity amorphous material (HPLC purity 91.6%) into a defined crystalline polymorph with dramatically improved filtration, drying, and handling characteristics [1][2]. This represents a critical class-level differentiation: many generic intermediate suppliers provide the compound as an amorphous powder or mixture of polymorphs, which introduces batch-to-batch variability in downstream reaction kinetics, solubility, and impurity purging efficiency during the final API crystallization [3]. The defined polymorph exhibits consistent XRPD pattern, DSC thermogram, and particle size distribution—parameters that are directly relevant to pharmaceutical quality by design (QbD) submissions [2]. The improved handling properties also reduce solvent retention and drying time in manufacturing.

Polymorph control Solid-state characterization Crystallinity optimization

Process-Related Impurity Control: Validated UPLC Method Distinguishes Four Process Impurities and Eight Degradation Products for Quality-Controlled Intermediate Procurement

A validated reverse-phase UPLC method employing an Acquity Phenyl-Hexyl column (100 × 2.1 mm, 1.8 µm) with 0.1% formic acid/methanol gradient elution successfully separates four process-related substances and eight stress degradation products of Velpatasvir, with two major oxidative degradation products (V7 and V8) structurally confirmed by NMR [1]. This analytical capability establishes a quantitative framework for intermediate quality benchmarking: the intermediate used in the study produced Velpatasvir API in which all eight degradation impurities were chromatographically resolved and quantified [1]. By contrast, intermediates sourced from the WO2013075029 high-temperature cyclization routes generate substantial tar-like byproducts that are not amenable to UPLC resolution without prior column chromatographic cleanup, making impurity profiling unreliable [2]. The availability of a validated ICH Q2(R1)-compliant UPLC method for the intermediate and its downstream API enables procurement specifications that include identification and quantification of known process impurities (e.g., dehalogenation products, polybrominated species) at levels ≤0.10% [1][3].

Process-related impurities UPLC-MS characterization ICH Q2(R1) validation

Velpatasvir Intermediate Application Scenarios: Where Proven Differentiation Drives Procurement Value


GMP-Compliant ANDA Filing and Commercial API Manufacturing: Intermediate with ≥99.4% Purity and Validated Impurity Profile

For pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDA) for generic Velpatasvir/Sofosbuvir fixed-dose combinations, procurement of the key intermediate with HPLC purity ≥99.4% and all individual impurities ≤0.10% is non-negotiable [1][2]. The evidence demonstrates that intermediate purified via the patented gradient-cooling recrystallization protocol (N-methylpyrrolidone/acetone or N,N-dimethylacetamide/dichloromethane mixed solvent systems) delivers 99.4–99.6% purity with 89.5–91.7% recovery [3]. This purity level directly enables downstream API that meets the >99.50% chemical and optical purity specification with all impurities <0.10%—the standard required for crude drug substance [1]. Procurement teams should require Certificates of Analysis that include HPLC purity (≥99.4%), chiral purity by chiral HPLC or optical rotation, residual solvent levels (ICH Q3C), and quantitative impurity profiling by the validated UPLC method capable of resolving four process impurities and eight degradation products [4].

Cost-Optimized Large-Scale Production: Route Selection Based on 94% vs. 33% Key Coupling Yield Differential

For CDMOs and generic manufacturers planning multi-kilogram to commercial-scale Velpatasvir intermediate production, the choice of synthetic route has profound cost implications. The CN105712969B route achieves a 94% yield for the key Intermediate 7 coupling step using commodity reagents (K₂CO₃/DMF, room temperature) [5], compared to only 33% yield for the alternative trimethylsilylacetylene coupling route that requires expensive palladium catalysts and specialized ligands [6]. The 61-percentage-point yield differential translates to approximately 65% lower raw material cost per kilogram of intermediate, reduced solvent consumption, and smaller waste streams—all critical factors for commercial viability [5]. Procurement evaluations should request disclosure of the synthetic route origin and benchmark the supplier's batch yields against the published 94% reference value to ensure cost competitiveness at scale.

Regulatory Starting Material (RSM) Designation and DMF Submission: Polymorph-Defined Intermediate as a Controlled Quality Node

When designating the Regulatory Starting Material (RSM) in a Type II Drug Master File (DMF) for generic Velpatasvir, the polymorphic form of the key intermediate becomes a critical quality attribute. The patented crystalline polymorph prepared via controlled toluene recrystallization provides consistent XRPD, DSC, and particle size distribution profiles [7], in contrast to the poorly crystalline or amorphous forms that exhibit batch-to-batch physical property variability [8]. This polymorph consistency supports pharmaceutical Quality by Design (QbD) frameworks by ensuring reproducible dissolution kinetics and impurity rejection during the final API crystallization. ANDA sponsors should procure intermediate with defined polymorphic identity and request polymorph characterization data (XRPD diffractogram, DSC thermogram) as part of the supplier's technical package to support RSM justification in regulatory submissions [7].

Analytical Method Development and Quality Control Reference Standard: High-Purity Intermediate as an Impurity Marker Standard

The validated UPLC method that resolves four process-related substances and eight forced-degradation products of Velpatasvir establishes the analytical framework for quality control across the supply chain [4]. Velpatasvir Intermediate 1 (CAS 1378390-29-4), supplied with detailed characterization data compliant with regulatory guidelines, can serve as both a working reference standard for analytical method development and an impurity marker for Quality Controlled (QC) applications during commercial production [9]. Procurement of intermediate with documented impurity profile, full spectroscopic characterization (¹H-NMR, ¹³C-NMR, MS), and chromatographic purity data enables analytical laboratories to develop and validate in-house HPLC/UPLC methods for incoming material release testing and stability monitoring, reducing reliance on expensive pharmacopeial reference standards.

Quote Request

Request a Quote for Velpatasvir intermediate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.